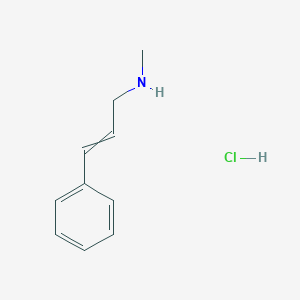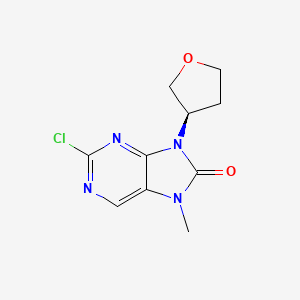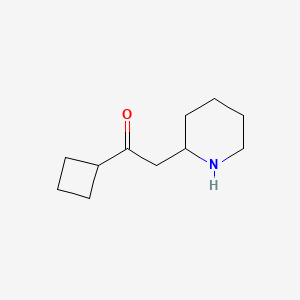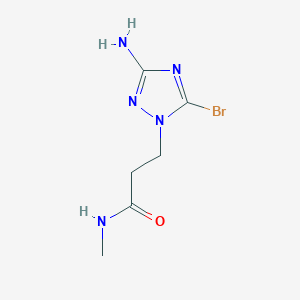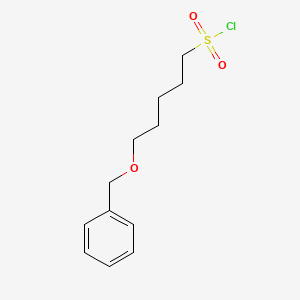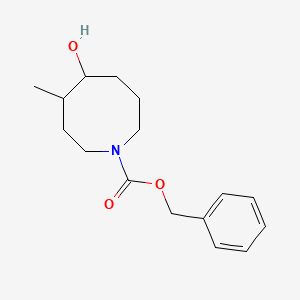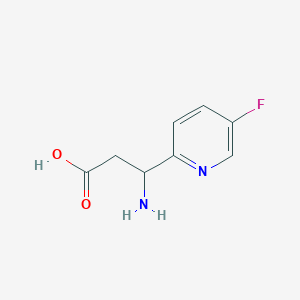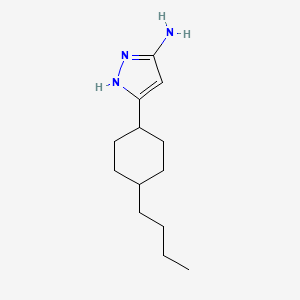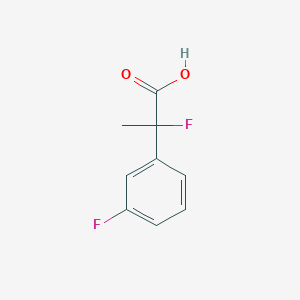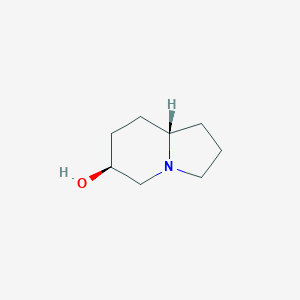![molecular formula C9H8N2O2 B13326598 7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid](/img/structure/B13326598.png)
7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7H-Pyrrolo[2,3-b]pyridin-7-yl)acetic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-Pyrrolo[2,3-b]pyridin-7-yl)acetic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-(7H-Pyrrolo[2,3-b]pyridin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Common reagents include NaBH4 or LiAlH4.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .
科学研究应用
2-(7H-Pyrrolo[2,3-b]pyridin-7-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties
作用机制
The mechanism of action of 2-(7H-Pyrrolo[2,3-b]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities
Uniqueness
2-(7H-Pyrrolo[2,3-b]pyridin-7-yl)acetic acid stands out due to its specific structural features, which confer unique reactivity and biological activity profiles. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-pyrrolo[2,3-b]pyridin-7-ylacetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)6-11-5-1-2-7-3-4-10-9(7)11/h1-5H,6H2,(H,12,13) |
InChI 键 |
QVTCATDSAPPUII-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=NC=CC2=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


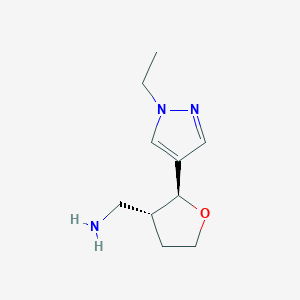
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
